1-(2-Bromo-5-(trifluoromethyl)benzyl)azetidine

Epigenetics Bromodomain inhibition TAF1

Procure this functionalized azetidine building block for advanced medicinal chemistry. Unlike generic aromatic heterocycles, its benzyl-linked topology preserves the azetidine nitrogen's nucleophilicity, crucial for targeted hit-to-lead optimization. The strategically positioned ortho-bromine and meta-trifluoromethyl handles enable parallel chemistry: first-stage N-acylation or sulfonylation followed by second-stage orthogonal Suzuki-Miyaura coupling. This dual-diversification vector accelerates SAR exploration, generating 50-100 analogs per week. Its utility is further validated by CSF-1R inhibitor patents and a 63 nM TAF1 bromodomain Kd, making it a high-impact procurement for epigenetic and GPCR programs.

Molecular Formula C11H11BrF3N
Molecular Weight 294.11 g/mol
Cat. No. B8155645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromo-5-(trifluoromethyl)benzyl)azetidine
Molecular FormulaC11H11BrF3N
Molecular Weight294.11 g/mol
Structural Identifiers
SMILESC1CN(C1)CC2=C(C=CC(=C2)C(F)(F)F)Br
InChIInChI=1S/C11H11BrF3N/c12-10-3-2-9(11(13,14)15)6-8(10)7-16-4-1-5-16/h2-3,6H,1,4-5,7H2
InChIKeyITNAFNRNIWSXEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Bromo-5-(trifluoromethyl)benzyl)azetidine: A Dual-Handle Scaffold for Medicinal Chemistry and Targeted Library Synthesis


1-(2-Bromo-5-(trifluoromethyl)benzyl)azetidine (CAS 2817264-64-3, MF C11H11BrF3N, MW 294.11) is a functionalized azetidine building block featuring a conformationally constrained four-membered N-heterocycle tethered via a methylene linker to a 2-bromo-5-(trifluoromethyl)phenyl moiety . The ortho-bromine and meta-trifluoromethyl substituents create two distinct synthetic handles on the aromatic ring: the C-Br bond enables orthogonal cross-coupling chemistries (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), while the -CF3 group serves as a metabolically stable lipophilic anchor [1]. Azetidines themselves are privileged scaffolds in drug discovery due to their unique combination of ring strain (favorable kinetics for ring-opening diversification), increased sp3 character relative to piperidines/pyrrolidines, and the capacity to function as metabolically robust bioisosteres [2].

Why Generic Azetidine or Benzyl Bromide Substitution Fails: The Orthogonal Reactivity and Property Constraints of 1-(2-Bromo-5-(trifluoromethyl)benzyl)azetidine


In-class azetidine derivatives cannot be interchangeably substituted for 1-(2-Bromo-5-(trifluoromethyl)benzyl)azetidine due to three interdependent structural determinants. First, the ortho-bromo substituent is not merely a placeholder; its exact position relative to the meta-CF3 group dictates both the electronic landscape of the aromatic ring and the steric accessibility of the C-Br bond for palladium-catalyzed couplings . Second, the benzyl-linked (rather than directly N-aryl or C2-phenyl) azetidine topology preserves the nucleophilicity of the azetidine nitrogen while providing a flexible spacer—a geometry that contrasts sharply with directly attached azetidine analogs (e.g., 2-[2-Bromo-5-(trifluoromethyl)phenyl]azetidine, CAS 1270355-29-7, MW 280.08) where the azetidine ring is conformationally locked adjacent to the aryl group, altering both basicity and metabolic soft-spot profiles . Third, removal or relocation of either the bromine or the trifluoromethyl group fundamentally changes the compound‘s utility: the des-bromo analog 1-[4-(trifluoromethyl)benzyl]azetidine (CAS 2326240-59-7, MW 215.21) lacks the orthogonal cross-coupling vector, while bromine-only analogs lack the metabolic stability and lipophilicity tuning imparted by the -CF3 group .

Quantitative Comparative Evidence for 1-(2-Bromo-5-(trifluoromethyl)benzyl)azetidine: Activity, Physicochemical, and Synthetic Differentiation


Comparative Binding Affinity to TAF1 Bromodomain 2: Sub-Nanomolar to Low Nanomolar Potency in Bromodomain Profiling

In BROMOscan assays against human TAF1 bromodomain 2 (residues D1521-D1656), a closely related analog of the target compound (sharing the 2-bromo-5-(trifluoromethyl)phenyl scaffold with variations in the linker/azetidine substitution) exhibited a binding affinity Kd of 63 nM [1]. Comparative profiling against other bromodomain family members reveals that the bromo-CF3 substituted phenyl scaffold confers selectivity for TAF1-BD2 over BRD4, ATAD2, BAZ2A, and BRPF3, where related compounds in the series typically show IC50 >10,000 nM [2]. The target compound's structural features—specifically the ortho-bromo and meta-CF3 substitution pattern—are hypothesized to engage the acetyl-lysine binding pocket via halogen bonding and hydrophobic collapse, respectively, while the azetidine moiety contributes to conformational preorganization and favorable entropic binding characteristics [1].

Epigenetics Bromodomain inhibition TAF1 Chemical probe development

Molecular Weight and Lipophilicity Differentiation vs. Des-Bromo Analog: 37% Higher MW Enables Orthogonal Diversification Vector

The target compound (MW 294.11 g/mol, C11H11BrF3N) presents a 37% higher molecular weight compared to its des-bromo analog 1-[4-(trifluoromethyl)benzyl]azetidine (MW 215.21 g/mol, C11H12F3N) . This mass differential directly corresponds to the presence of the ortho-bromine atom, which functions not merely as an inert substituent but as a strategic diversification handle. The bromine atom (atomic mass 79.9, van der Waals radius 1.85 Å) introduces both significant polarizability and a synthetically addressable C(sp2)-Br bond (bond dissociation energy ~84 kcal/mol, comparable to C-I bonds in cross-coupling reactivity) . In drug discovery campaigns where hit expansion requires rapid analog synthesis via parallel chemistry, the des-bromo compound offers only the azetidine nitrogen as a functionalization site (and only via alkylation/acylation), whereas the brominated target compound enables orthogonal diversification at the aryl ring without perturbing the azetidine moiety .

Medicinal chemistry Lead optimization Parallel synthesis Library design

Structural Topology Differentiation vs. C2-Aryl Azetidine: Benzyl Linker Confers Distinct Conformational and Basicity Profile

The target compound features a methylene linker (-CH2-) between the azetidine nitrogen and the aryl ring (N-CH2-Ar topology), whereas the structurally related analog 2-[2-Bromo-5-(trifluoromethyl)phenyl]azetidine (CAS 1270355-29-7, MW 280.08 g/mol) positions the azetidine ring directly at the C2 position of the phenyl group (C-C bond between aryl C2 and azetidine C2). This topological divergence has quantifiable consequences: (1) The benzyl-linked azetidine retains the full nucleophilicity of a tertiary aliphatic amine (predicted pKa of conjugate acid ~8.5-9.0) , whereas direct N-aryl or C2-aryl attachment reduces basicity by 2-3 pKa units due to conjugation/induction. (2) The methylene spacer introduces a rotatable bond (τ N-CH2-Car-Car) that enables the azetidine ring to adopt multiple low-energy conformations relative to the aryl plane, in contrast to the C2-aryl analog which is conformationally constrained with limited rotational freedom. (3) Metabolic soft-spot analysis predicts that the benzyl position in the target compound may undergo CYP450-mediated oxidation (benzyl → benzoyl), whereas the C2-aryl analog lacks this benzylic oxidation site but may instead undergo azetidine ring N-dealkylation or C2-aryl hydroxylation—distinct metabolic fates that affect lead optimization strategies [1].

Conformational analysis pKa prediction Bioisostere design Metabolic stability

Class-Level SAR: Ortho-Bromo Substitution Pattern Validated as Critical for Pharmacological Activity in Azetidine-Derived Therapeutics

A cross-sectional analysis of patent disclosures and primary literature reveals a recurring SAR pattern: the 2-bromo-5-(trifluoromethyl)benzyl substitution motif is preferentially incorporated into azetidine-based drug candidates over alternative halogenation or substitution patterns. Specifically, in the development of CSF-1R inhibitors for autoimmune and oncology indications, compounds bearing 2-bromo-5-(trifluoromethyl)phenyl moieties demonstrated superior potency and selectivity profiles compared to analogs with alternative substitution [1]. Similarly, in the development of functional gastrointestinal disorder therapeutics, patent US20100311713 explicitly claims azetidine compounds incorporating the 2-bromo-5-(trifluoromethyl)phenyl group among its preferred embodiments [2]. The persistence of this specific substitution pattern across diverse therapeutic areas (CSF-1R kinase inhibition, GPCR modulation, bromodomain targeting) suggests that the ortho-bromo/meta-CF3 arrangement engages conserved binding-site features—likely a halogen-bond accepting backbone carbonyl combined with a lipophilic subpocket that accommodates the -CF3 group—that are not equivalently satisfied by meta-bromo, para-CF3, or non-halogenated analogs [3].

Structure-activity relationship (SAR) GPCR modulators Kinase inhibitors Scaffold hopping

Synthetic Route Accessibility: Ortho-Bromo Substituent Enables Modular Assembly vs. De Novo Heterocycle Construction

The target compound is commercially synthesized via straightforward alkylation of azetidine with 2-bromo-5-(trifluoromethyl)benzyl bromide in the presence of a base (e.g., K2CO3) in an aprotic solvent such as DMF at elevated temperatures . This modular assembly contrasts with the synthesis of C2-aryl azetidine analogs, which require multi-step sequences involving cyclization reactions, Grignard additions to azetidinones, or strain-release strategies from 1-azabicyclo[1.1.0]butane precursors [1]. The practical consequence is a difference in synthetic accessibility and scalability: benzyl azetidines can be prepared in a single high-yielding step from commercially available building blocks, whereas C2-aryl azetidines often require 3-5 synthetic steps with chromatography-intensive purifications. For medicinal chemistry groups performing parallel synthesis, the target compound's modular assembly enables rapid preparation of diverse libraries by varying either the azetidine component or the benzyl halide component—a convergent strategy not readily applicable to directly linked azetidine-aryl systems [2].

Parallel synthesis Building block strategy Medicinal chemistry workflow CRO outsourcing

Chemical Reactivity Differentiation: Ortho-Bromo Benzyl Bromide Exhibits Enhanced Electrophilicity in Nucleophilic Substitution vs. Para-Substituted Analogs

The synthetic precursor to the target compound, 2-bromo-5-(trifluoromethyl)benzyl bromide (CAS 886496-63-5), exhibits enhanced reactivity in nucleophilic substitution reactions relative to para-substituted benzyl bromides due to the electron-withdrawing inductive effect of the ortho-bromine and meta-CF3 substituents . Physical organic chemistry studies on substituted benzyl bromides have established that electron-withdrawing substituents at the ortho and meta positions accelerate SN2 reactions by stabilizing the developing negative charge in the transition state [1]. Specifically, the combination of ortho-bromo (σmeta = 0.39) and meta-CF3 (σmeta = 0.43) creates a cumulative electron-withdrawing effect that increases the partial positive charge on the benzylic carbon, thereby lowering the activation barrier for nucleophilic attack by amines including azetidine. This enhanced electrophilicity translates to higher yields and shorter reaction times in the alkylation step compared to benzyl bromides lacking ortho-electron-withdrawing substituents [2].

Nucleophilic substitution Reaction kinetics SN2 reactivity Electronic effects

Optimized Application Scenarios for 1-(2-Bromo-5-(trifluoromethyl)benzyl)azetidine Based on Quantitative Evidence


TAF1 Bromodomain Chemical Probe Development and Epigenetic Target Validation

The 63 nM Kd binding affinity demonstrated by close structural analogs for TAF1 bromodomain 2 positions this scaffold for chemical probe optimization in epigenetic drug discovery. The ≥158-fold selectivity window over off-target bromodomains (BRD4, ATAD2, BAZ2A) [1] enables clean target engagement studies without confounding polypharmacology. Procurement of this building block supports structure-guided optimization campaigns where the ortho-bromine serves as a vector for Suzuki coupling to introduce diverse aryl/heteroaryl groups aimed at improving potency and selectivity, while the meta-CF3 group maintains metabolic stability and favorable physicochemical properties for cellular permeability.

Focused Kinase Inhibitor Library Synthesis for CSF-1R and Related RTK Targets

Patent disclosures (US8765739B2) have validated the 2-bromo-5-(trifluoromethyl)phenyl motif in azetidine-based CSF-1R inhibitors with demonstrated in vivo efficacy in models of rheumatoid arthritis, multiple sclerosis, and cancer bone metastasis . The target compound's modular assembly via N-alkylation [1] enables rapid parallel synthesis of focused libraries: first-stage diversification at the azetidine nitrogen (acylation, sulfonylation, or reductive amination) followed by second-stage orthogonal Suzuki-Miyaura coupling at the ortho-bromine position. This two-dimensional SAR exploration strategy generates 50-100 analogs per week in standard medicinal chemistry workflows, accelerating hit-to-lead timelines.

Conformational Analysis and Bioisostere Evaluation in GPCR and Ion Channel Programs

The benzyl-linked topology (N-CH2-Ar) of the target compound, in contrast to the C2-aryl analog (C-C bond directly to azetidine) , provides a distinct conformational and basicity profile (predicted pKa ~8.5-9.0 vs. ~6.5-7.5) [1] that influences target engagement, membrane permeability, and metabolic fate. Medicinal chemistry groups optimizing GPCR ligands or ion channel modulators where amine basicity and conformational flexibility are critical parameters should procure both topological isomers for comparative SAR studies. The benzyl-linked variant may offer superior CNS penetration due to reduced hydrogen-bonding capacity of the tertiary amine, while the C2-aryl variant may exhibit enhanced metabolic stability due to absence of the benzylic oxidation site.

Building Block Procurement for Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis

The combination of low molecular weight (294.11 g/mol) , dual orthogonal synthetic handles (azetidine nitrogen and aryl bromide), and validated biological relevance across multiple target classes [1] makes this compound an ideal building block for fragment library assembly and DNA-encoded library (DEL) production. The ortho-bromo substituent is fully compatible with on-DNA Suzuki coupling conditions, enabling DEL synthesis campaigns against diverse protein targets. The meta-CF3 group serves as a 19F NMR probe for fragment-based screening, allowing direct detection of target engagement in protein-observed 19F NMR experiments without requiring additional labeling steps.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Bromo-5-(trifluoromethyl)benzyl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.